Cas no 1248297-54-2 (4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione)

4,4-Difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione is a fluorinated β-diketone derivative featuring a thiophene moiety, which enhances its utility in coordination chemistry and material science applications. The presence of difluoromethyl groups improves thermal stability and electron-withdrawing properties, making it suitable for synthesizing metal complexes with tailored electronic characteristics. The thiophene ring contributes to π-conjugation, facilitating applications in organic electronics and optoelectronic materials. This compound serves as a versatile intermediate in the preparation of ligands, catalysts, and fluorinated heterocycles. Its structural features enable precise modulation of reactivity and binding affinity, supporting advanced research in organometallic chemistry and functional material design.
4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione structure
1248297-54-2 structure
商品名:4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione
CAS番号:1248297-54-2
MF:C9H8F2O2S
メガワット:218.220428466797
CID:6472526
PubChem ID:61335881

4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione 化学的及び物理的性質

名前と識別子

    • 4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione
    • 1248297-54-2
    • EN300-1125705
    • インチ: 1S/C9H8F2O2S/c1-5(8(13)9(10)11)7(12)6-3-2-4-14-6/h2-5,9H,1H3
    • InChIKey: KHZBSPBFELWESB-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1C(C(C(C(F)F)=O)C)=O

計算された属性

  • せいみつぶんしりょう: 218.02130699g/mol
  • どういたいしつりょう: 218.02130699g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 243
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 62.4Ų

4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1125705-10g
4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione
1248297-54-2 95%
10g
$2701.0 2023-10-26
Enamine
EN300-1125705-2.5g
4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione
1248297-54-2 95%
2.5g
$1230.0 2023-10-26
Enamine
EN300-1125705-5.0g
4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione
1248297-54-2
5g
$2566.0 2023-06-09
Enamine
EN300-1125705-0.5g
4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione
1248297-54-2 95%
0.5g
$603.0 2023-10-26
Enamine
EN300-1125705-1.0g
4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione
1248297-54-2
1g
$884.0 2023-06-09
Enamine
EN300-1125705-5g
4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione
1248297-54-2 95%
5g
$1821.0 2023-10-26
Enamine
EN300-1125705-0.1g
4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione
1248297-54-2 95%
0.1g
$553.0 2023-10-26
Enamine
EN300-1125705-10.0g
4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione
1248297-54-2
10g
$3807.0 2023-06-09
Enamine
EN300-1125705-0.05g
4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione
1248297-54-2 95%
0.05g
$528.0 2023-10-26
Enamine
EN300-1125705-1g
4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione
1248297-54-2 95%
1g
$628.0 2023-10-26

4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione 関連文献

4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dioneに関する追加情報

Comprehensive Analysis of 4,4-Difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione (CAS No. 1248297-54-2)

4,4-Difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione (CAS No. 1248297-54-2) is a fluorinated organic compound with a unique molecular structure that combines a thiophene ring and a difluoromethyl group. This compound has garnered significant attention in recent years due to its potential applications in pharmaceuticals, agrochemicals, and materials science. Researchers are particularly interested in its role as a building block for synthesizing more complex molecules, given its reactive 1,3-dione moiety and the electron-withdrawing effects of the fluorine atoms.

The compound's CAS No. 1248297-54-2 is often searched in academic and industrial databases, reflecting its growing importance in chemical research. Its thiophene component is a key feature, as thiophene derivatives are widely used in drug development and organic electronics. The presence of difluoro groups enhances the compound's stability and bioavailability, making it a valuable candidate for medicinal chemistry. Recent studies have explored its use in designing inhibitors for enzymes involved in inflammatory diseases, aligning with the current focus on targeted therapies.

In the context of green chemistry, 4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione has been investigated for its potential in sustainable synthesis. Fluorinated compounds like this are often more resistant to metabolic degradation, reducing the environmental impact of chemical processes. This aligns with the increasing demand for eco-friendly alternatives in the chemical industry. Additionally, its 1,3-dione functionality allows for versatile reactivity, enabling the creation of diverse derivatives with tailored properties.

Another area of interest is the compound's application in material science. The thiophene ring is a common motif in conductive polymers and organic semiconductors, which are critical for developing flexible electronics and solar cells. The incorporation of difluoro groups can further tune the electronic properties of these materials, making them more efficient for energy conversion. This has led to a surge in research exploring its use in next-generation optoelectronic devices.

From a synthetic perspective, CAS No. 1248297-54-2 presents challenges and opportunities. The difluoro and methyl groups introduce steric and electronic effects that must be carefully managed during reactions. However, these features also enable selective transformations, which are highly valued in asymmetric synthesis. Recent advancements in catalysis have improved the efficiency of incorporating this compound into complex architectures, addressing the need for scalable and cost-effective methods.

In summary, 4,4-difluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione (CAS No. 1248297-54-2) is a multifaceted compound with broad applicability across multiple disciplines. Its unique structural features, including the thiophene ring and difluoro substituents, make it a valuable tool for researchers exploring new frontiers in chemistry and materials science. As the demand for innovative solutions grows, this compound is poised to play a pivotal role in shaping the future of scientific discovery.

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